2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes that result in anticancer activity .
Biochemical Pathways
Compounds with similar structures have been associated with anticancer activity, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-diketones under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylthiol in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylthiol, potassium carbonate, acetic anhydride, acetyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used in studies to understand its mechanism of action and interactions with biological targets.
Chemical Biology: It can serve as a probe to study various biochemical pathways and processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide: This compound shares the benzylsulfanyl and acetamide functionalities but has a different core structure.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar fused ring system and are known for their biological activities.
Uniqueness
2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is unique due to its specific combination of functional groups and the pyrido[1,2-a]pyrimidine core
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-8-9-16-20-14(2)18(19(24)22(16)10-13)21-17(23)12-25-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLCUAGKLMDIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CSCC3=CC=CC=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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